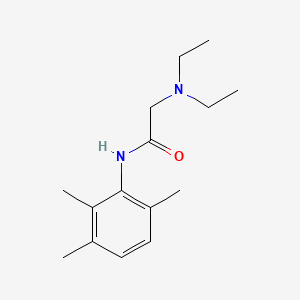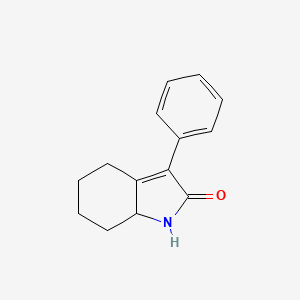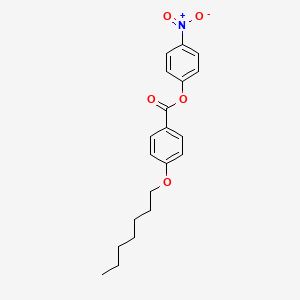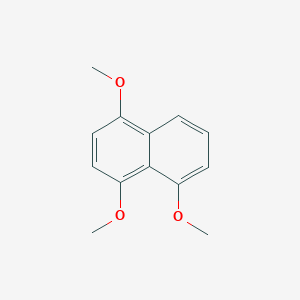
1,4,5-Trimethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Trimethoxynaphthalene is an organic compound with the molecular formula C13H14O3 It is a derivative of naphthalene, where three methoxy groups are attached to the 1st, 4th, and 5th positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,5-Trimethoxynaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,4,5-trihydroxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5-Trimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,4,5-Trimethoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4,5-Trimethoxynaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, its oxidation products may act as electron acceptors in redox reactions, influencing cellular processes. The methoxy groups can also affect the compound’s reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
1,4,5-Trimethoxynaphthalene can be compared to other methoxylated naphthalene derivatives, such as:
- 1,2,3-Trimethoxynaphthalene
- 1,3,5-Trimethoxynaphthalene
- 1,4,6-Trimethoxynaphthalene
These compounds share similar structural features but differ in the positions of the methoxy groups, leading to variations in their chemical properties and reactivity. The unique arrangement of methoxy groups in this compound gives it distinct characteristics that can be exploited in various applications.
Propriétés
Numéro CAS |
64636-39-1 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1,4,5-trimethoxynaphthalene |
InChI |
InChI=1S/C13H14O3/c1-14-10-7-8-12(16-3)13-9(10)5-4-6-11(13)15-2/h4-8H,1-3H3 |
Clé InChI |
XHNBKOCLAIWDRP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC=C(C2=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

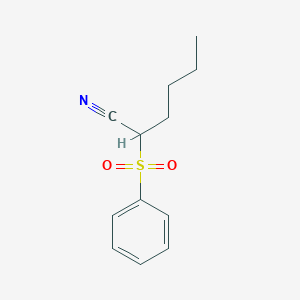

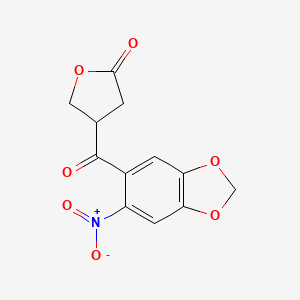
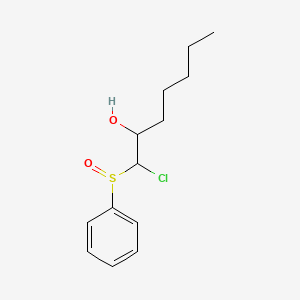

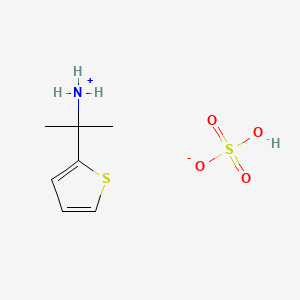
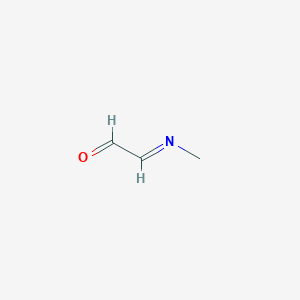
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
